2-Methyltetrahydrothiophen-3-one
Overview
Description
Mechanism of Action
Target of Action
2-Methyltetrahydrothiophen-3-one, also known as Dihydro-2-methyl-3(2H)-thiophenone, is a synthetic compound It’s noted that it may have an impact on the respiratory system .
Pharmacokinetics
The compound has a molecular weight of 116.18 , and its density is 1.119 g/mL at 25 °C (lit.) . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It’s noted for its organoleptic properties, being described as having butter and balsamic qualities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyltetrahydrothiophen-3-one can be synthesized through various methods. One common approach involves the cyclization of 2-methyl-3-oxobutanoic acid with hydrogen sulfide under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the thiophene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 2-Methyltetrahydrothiophen-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as halides or amines; reactions may require a catalyst or specific pH conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-Methyltetrahydrothiophen-3-one is utilized in several scientific research areas:
Comparison with Similar Compounds
- 2-Methyltetrahydrofuran-3-one
- 2-Methyl-3-oxotetrahydrothiophene
- 2-Methyl-4,5-dihydro-3(2H)-thiophenone
Comparison: 2-Methyltetrahydrothiophen-3-one is unique due to its sulfur-containing thiophene ring, which imparts distinct electronic and steric properties compared to its oxygen-containing analogs like 2-Methyltetrahydrofuran-3-one . The presence of sulfur also influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-methylthiolan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZZPMVKABUEBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864428 | |
Record name | 3(2H)-Thiophenone, dihydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
insoluble in water; soluble in alcohol, fats | |
Record name | 2-Methyltetrahydrothiophen-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/118/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.958-0.970 | |
Record name | 2-Methyltetrahydrothiophen-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/118/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13679-85-1 | |
Record name | Dihydro-2-methyl-3(2H)-thiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13679-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyltetrahydrothiophen-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Thiophenone, dihydro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3(2H)-Thiophenone, dihydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydro-2-methylthiophen-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLTETRAHYDROTHIOPHEN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN0FKW9W4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-methyltetrahydrothiophen-3-one and where is it found?
A: this compound is a volatile sulfur compound that contributes to the aroma of various foodstuffs. It has been identified in beverages like coffee [] and whisky [], as well as fruits like guava [] and longan []. It's also found in cheese [] and even contributes to the cooked aroma of chicken [].
Q2: Is this compound only formed through chemical reactions?
A: While it can form through chemical reactions during food preparation, research has shown that this compound is also produced by microorganisms. Studies have identified it as a product of certain yeasts [] and bacteria like Chitinophaga Fx7914 [].
Q3: How does the concentration of this compound change in whisky during aging?
A: Research indicates that the concentration of this compound decreases rapidly during whisky aging and disappears entirely within three years []. This suggests its role in the initial aroma profile of whisky.
Q4: Can the addition of oils to soybean yogurt influence the presence of this compound?
A: Interestingly, adding coconut oil to set soybean yogurt led to the detection of this compound among the volatile flavor compounds, whereas it was not found in yogurt without oil or with olive oil []. This suggests that the type of added fat can influence the production of specific aroma compounds.
Q5: Does the chirality of this compound affect its aroma?
A: Yes, this compound is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). Research on coffee revealed that the (R)-enantiomer of this compound was predominant and possesses a lower odor threshold, suggesting a more significant contribution to the overall aroma [].
Q6: What analytical techniques are commonly used to study this compound in food?
A: Researchers utilize a variety of techniques to analyze this compound. Gas chromatography coupled with mass spectrometry (GC-MS) [, , ] is frequently employed for identification and quantification. Additionally, gas chromatography-olfactometry (GC-O) helps relate the compound to specific odor profiles []. Headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique before GC analysis [].
Q7: Can you elaborate on the biosynthesis of this compound in the bacterium Chitinophaga Fx7914?
A: Research using labelled precursors revealed that Chitinophaga Fx7914 synthesizes this compound through a multi-step pathway []. Homocysteine contributes one part of the molecule, transforming into 3-mercaptopropanal. Pyruvate acts as the second building block. The pathway involves an acyloin-forming reaction, cyclization, dehydration, and tautomerization, ultimately producing racemic this compound.
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